N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety, a thiazole ring, and a benzamide group. It has shown potential in various biological applications, particularly as an antimicrobial and antitubercular agent.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
It is suggested that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may affect pathways related to bacterial or fungal growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Synthesis of the Thiazole Intermediate: The thiazole ring is synthesized through the reaction of appropriate starting materials, such as α-haloketones and thiourea.
Coupling Reaction: The benzylpiperazine intermediate is then coupled with the thiazole intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide has been explored for various scientific research applications:
Antimicrobial Activity: It has shown significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Antitubercular Activity: The compound has demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Molecular Docking Studies: It has been used in molecular docking studies to understand its interaction with biological targets and to design more potent derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety and has shown similar antimicrobial activity.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound also contains a piperazine ring and has been studied for its biological activity.
Uniqueness
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities. Its ability to inhibit multiple targets in Mycobacterium tuberculosis makes it a promising candidate for the development of multitarget antitubercular drugs .
Properties
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(27-13-11-26(12-14-27)16-18-7-3-1-4-8-18)15-20-17-30-23(24-20)25-22(29)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRLZIAGUCXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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